molecular formula C15H21N5O B7569657 N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide

Numéro de catalogue: B7569657
Poids moléculaire: 287.36 g/mol
Clé InChI: KDGUECPYBKJPRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide, also known as ABT-888, is a poly(ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various cancers.

Mécanisme D'action

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide works by inhibiting PARP, an enzyme that is involved in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, when PARP is inhibited by this compound, the DNA damage cannot be repaired, leading to cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in patients. It has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in other diseases, such as neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide is a small molecule drug that can be easily synthesized in the lab. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well-understood. However, this compound has limitations in terms of its selectivity for PARP, and it may have off-target effects that need to be further studied.

Orientations Futures

Future research on N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide will focus on improving its efficacy and selectivity for PARP. Combination therapies with other targeted therapies will also be studied to improve cancer treatment outcomes. This compound may also have potential therapeutic applications in other diseases, such as neurodegenerative disorders, and further research in these areas is warranted. Additionally, the development of new PARP inhibitors with improved selectivity and efficacy will be an important area of research in the future.
In conclusion, this compound is a promising drug for the treatment of cancer and has shown potential therapeutic applications in other diseases. Its mechanism of action is well-understood, and it has been extensively studied in preclinical and clinical trials. Future research will focus on improving its efficacy and selectivity for PARP, as well as exploring its potential therapeutic applications in other diseases.

Méthodes De Synthèse

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide is synthesized using a multi-step process. The first step involves the preparation of 1-(1H-benzimidazol-2-yl)piperidine-3-carboxylic acid, which is then coupled with 2-aminoethylamine to form the final product this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Applications De Recherche Scientifique

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting PARP, which plays a crucial role in DNA repair. This compound has also been studied in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to improve cancer therapy outcomes.

Propriétés

IUPAC Name

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c16-7-8-17-14(21)11-4-3-9-20(10-11)15-18-12-5-1-2-6-13(12)19-15/h1-2,5-6,11H,3-4,7-10,16H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUECPYBKJPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.